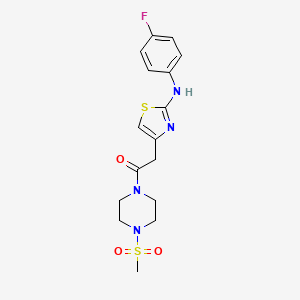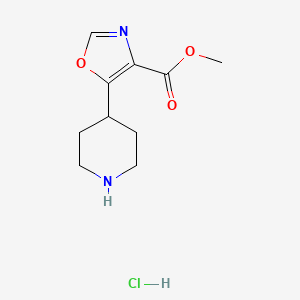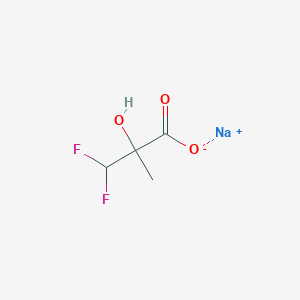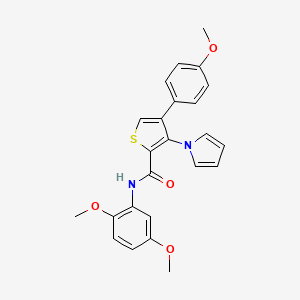
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Research into similar compounds with structures related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone has shown promising antimicrobial and antiviral properties. For instance, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimicrobial activity, indicating the potential for the development of new therapeutic agents targeting various bacterial and fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, compounds with modifications on the piperazine ring have been synthesized and evaluated for their antiviral activity, including activity against HSV1 and HAV-MBB, highlighting the potential for these compounds in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimycobacterial and Antibacterial Agents
Research has also focused on the synthesis of derivatives with potential as antimycobacterial and antibacterial agents. A study on the synthesis of sparfloxacin derivatives explored their activity against various bacterial strains and Mycobacterium tuberculosis, providing insights into the structural requirements for antibacterial and antimycobacterial efficacy (Gurunani, Agrawal, Walde, & Ittadwar, 2022). This research suggests that modifications on the piperazine ring, such as those found in this compound, could lead to effective antimycobacterial and antibacterial agents.
Catalyst- and Solvent-Free Synthesis
An innovative approach to the synthesis of related compounds involves catalyst- and solvent-free conditions, using microwave-assisted techniques. This method has been applied to the synthesis of compounds with the thiazolo[3,2-b][1,2,4]triazoles class, demonstrating an efficient and environmentally friendly route to obtaining bioactive molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). The synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement is an example of the potential for innovative synthesis methods in developing new compounds with biological activity.
Synthesis of Bioactive Derivatives
Additionally, the synthesis of bioactive derivatives incorporating the piperazine moiety, as seen in this compound, has been explored for their biological activities. These studies involve synthesizing and characterizing compounds for their antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential therapeutic applications (Bhatt, Kant, & Singh, 2016).
Propriétés
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFNXMJTSHMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)




![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)



![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2494103.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
